molecular formula C41H28O27 B209207 Geraniin CAS No. 60976-49-0

Geraniin

Cat. No. B209207
CAS RN: 60976-49-0
M. Wt: 952.6 g/mol
InChI Key: JQQBXPCJFAKSPG-UHFFFAOYSA-N
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Description

Geraniin is a dehydro ellagitannin found in geraniums . It is also found in Geranium thunbergii, a popular folk medicine in Japan, and in the rind of Nephelium lappaceum (rambutan) .


Synthesis Analysis

This compound is a secondary metabolite found in plants and is categorized as a hydrolysable tannin under the large family of polyphenolic compounds . The synthesis of this compound has been verified in at least 71 plant species , many of which are used in traditional medicine .


Molecular Structure Analysis

The chemical formula of this compound is C41H28O27 with a molecular mass of 952.64 g/mol . Upon crystallization, this compound exists as a hydrate with a chemical formula of C41H28O27·7H2O .


Chemical Reactions Analysis

This compound has been demonstrated to possess antioxidant, antimicrobial, anticancer, cytoprotective, immune-modulatory, analgesic properties . It also exerts promising therapeutic effects on hypertension, cardiovascular disease, and metabolic dysregulation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 952.64 g/mol . It has a density of 2.26 g/mL . The lipophilicity (log P) values for this compound were established as 0.73±0.17, establishing it as a polar compound . This compound exhibits poor solubility in gastric fluids but good solubility in intestinal fluids .

Scientific Research Applications

Anti-Inflammatory Effects

Geraniin, found in Geranium sibiricum L, shows potential as an anti-inflammatory agent. It inhibits nitric oxide synthase and reactive oxygen species (ROS) production in cells. Its anti-inflammatory mechanism involves suppressing the NF-κB pathway and up-regulating the Nrf2/HO-1 pathway, which could make it useful in treating various inflammatory conditions (Wang et al., 2016).

Neuroprotective Properties

This compound demonstrates protective effects against cerebral ischemia/reperfusion injury. It reduces neuronal apoptosis and oxidative stress, which could be due to its ability to activate the Nrf2/HO-1 pathway. This suggests this compound's potential in treating ischemic stroke (Yang et al., 2022).

Cytoprotective Effects

Studies indicate that this compound has cytoprotective effects on cells, particularly HepG2 cells, by upregulating HO-1 expression and regulating microRNA. These findings imply its potential in protecting cells from oxidative stress (Aayadi et al., 2017).

Anti-Osteoporotic Mechanism

This compound has been studied for its anti-osteoporotic effects. It's derived from Euphorbia Phyllanthus and shows promise in new anti-osteoporosis drug development (Zhang, 2016).

Hepatoprotective Activity

This compound exhibits hepatoprotective activity, particularly against carbon tetrachloride-induced hepatotoxicity. It reduces lipid peroxidation and increases glutathione levels, highlighting its potential in treating liver damage (Aayadi et al., 2017).

Antioxidant Defense

This compound is known for its remarkable antioxidant activity, protecting cells from oxidative damage through Nrf2-mediated antioxidant enzyme expression. This indicates its role in combating oxidative stress-related diseases (Wang et al., 2015).

Metabolic Syndrome Amelioration

In high-fat diet-induced obese rats, this compound supplementation has shown to ameliorate metabolic risks, indicating its potential in addressing issues related to metabolic syndrome (Chung et al., 2014).

Radioprotective Effects

This compound offers protection against γ-radiation-induced damage in cells, suggesting its use in radioprotection therapies (Kang et al., 2011).

Anticancer Potential

Studies reveal this compound's potential in inhibiting the migration and invasion of human osteosarcoma cells and inducing apoptosis in human breast cancer cells, making it a candidate for cancer therapy (Wang et al., 2017; Zhai et al., 2016) (Zhai et al., 2016).

Immunomodulatory Effects

This compound and related compounds from Phyllanthus species have been studied for their immunomodulatory effects, which could be significant in treating immune-related diseases (Jantan et al., 2019).

Wound Healing Properties

This compound stimulates cellular activity and collagen synthesis in human skin cells, suggesting its use in wound healing applications (Agyare et al., 2011).

This compound in Treating Nephrotoxicity

This compound has shown protective effects against cisplatin-induced kidney injury, indicating its role in mitigating nephrotoxicity (Jiang et al., 2016).

Physicochemical Properties

Research on this compound's physicochemical properties, particularly its gastrointestinal absorption and solubility, is crucial for its development as a pharmacological agent (Elendran et al., 2015).

Mechanism of Action

Target of Action

Geraniin, a hydrolysable tannin and secondary metabolite found in plants , has been shown to interact with several targets. It has been found to bind to the Dengue virus type-2 envelope protein , and it also interacts with the SARS-CoV-2 spike protein and hACE2 receptor . In cancer cells, this compound targets the PI3K/Akt/mTOR signaling pathway involving NF-κB .

Mode of Action

This compound’s mode of action varies depending on the target. In the case of viral infections, this compound inhibits the entry of viruses into human epithelial cells by blocking the binding between the viral protein and the human receptor . In cancer cells, this compound induces apoptotic cell death in a time- and dose-dependent pattern . It also inhibits the PI3K/Akt/mTOR signaling pathway, which is often overactive in cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell cycle progression, growth, and survival . By inhibiting this pathway, this compound can induce apoptosis in cancer cells . Additionally, this compound has been found to inhibit the polarization of M1 macrophages , which play a role in inflammation and immune responses.

Result of Action

The result of this compound’s action is dependent on the target and the biological context. In viral infections, this compound can inhibit the entry of the virus, thereby preventing infection . In cancer cells, this compound can induce apoptosis, leading to cell death . This compound also possesses antioxidant, antimicrobial, cytoprotective, immune-modulatory, and analgesic properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of this compound and its ability to undergo hydrolysis . The presence of other molecules can also influence the binding of this compound to its targets.

Future Directions

Geraniin has received widespread interest as a research focus to unearth its beneficial biological effects and therapeutic values . Future research will likely continue to explore its potential uses in medicine, particularly its effects on hypertension, cardiovascular disease, and metabolic dysregulation .

properties

IUPAC Name

[(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQBXPCJFAKSPG-SVYIMCMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H28O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

952.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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